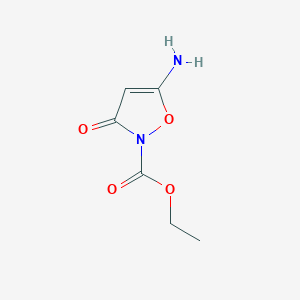
2-Amino-5-méthylpyrimidine-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-amino-5-methylpyrimidine-4-carboxylate is an organic chemical compound with the molecular formula C8H11N3O2 .
Synthesis Analysis
The synthesis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate involves several steps. One method involves the reaction of 2-amino-4-methyl-pyrimidine-5-carboxylic acid ethyl ester with 1,4-dibromobenzene in the presence of ter-BuOK . Another method involves the reaction with water and sodium hydroxide in tetrahydrofuran and ethanol at 60℃ .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with an amino group, at the 4-position with a methyl group, and at the 5-position with a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-methylpyrimidine-4-carboxylate is a solid compound with a molecular weight of 181.19 g/mol. It has a melting point of 222-226 °C. Its exact mass and monoisotopic mass are 181.085126602 g/mol. It has a topological polar surface area of 78.1 Ų. It has one hydrogen bond donor and five hydrogen bond acceptors .Applications De Recherche Scientifique
Activité antitrypanosomiale
Les dérivés du 2-amino-5-méthylpyrimidine-4-carboxylate d'éthyle ont été étudiés pour leur potentiel en tant qu'agents antitrypanosomaux. Ces composés ont montré une activité contre Trypanosoma brucei rhodesiense, l'organisme responsable de la maladie du sommeil . Les modifications du groupe amino et du cycle phényle des dérivés de la pyrimidine influent sur leur efficacité contre ce pathogène.
Propriétés antiplasmodiales
Ces dérivés présentent également une activité antiplasmodiale, ce qui est crucial dans la lutte contre le paludisme. Ils ont été testés contre Plasmodium falciparum NF54, certains présentant une excellente activité . Les modifications structurales du noyau pyrimidinique sont importantes pour déterminer leur potentiel en tant que médicaments antipaludiques.
Inhibiteurs de la phosphodiestérase (PDE4)
Des dérivés de la pyrimidine, y compris ceux comportant un groupe éthyle en position 3 du noyau pyrimidinique, ont été synthétisés pour leur application potentielle en tant qu'inhibiteurs de la PDE4. Ces inhibiteurs peuvent jouer un rôle dans le traitement des maladies inflammatoires en modulant les niveaux d'AMP cyclique intracellulaire .
Recherche sur les acides nucléiques
La structure du composé suggère son utilité dans la recherche sur les acides nucléiques, en particulier dans la synthèse de nucléotides et de nucléosides. Sa base pyrimidinique est un élément clé de l'ADN et de l'ARN, ce qui la rend précieuse pour les études en génétique et en biologie moléculaire .
Intermédiaire de synthèse organique
Le this compound sert d'intermédiaire en synthèse organique. Il peut être utilisé pour créer une variété de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques, en raison de ses sites réactifs pour des transformations chimiques supplémentaires .
Chimie analytique
Ce composé est pertinent en chimie analytique, où il peut être utilisé comme étalon ou matériau de référence dans des méthodes chromatographiques telles que la HPLC, la LC-MS et l'UPLC. Sa structure et ses propriétés bien définies le rendent adapté au développement et à la validation de méthodes .
Safety and Hazards
Orientations Futures
The future directions for research on Ethyl 2-amino-5-methylpyrimidine-4-carboxylate are not well-documented in the literature. Given its structural features, it may serve as a useful building block in the synthesis of more complex molecules for potential applications in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
ethyl 2-amino-5-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-5(2)4-10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMKLSEOBLSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700175-48-9 | |
| Record name | ethyl 2-amino-5-methylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)

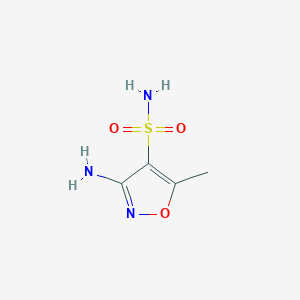
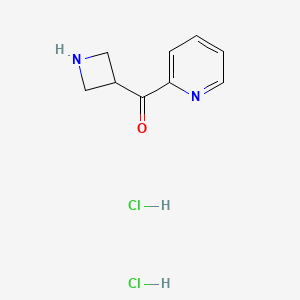
amine hydrochloride](/img/structure/B1382155.png)
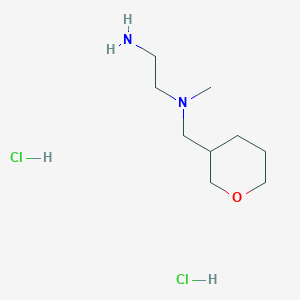

![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
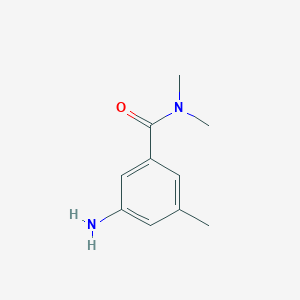
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

